N'-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide
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Overview
Description
N’-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 4-(4-methoxy-3-methylphenyl)butanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N’-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N2O3 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-4-(4-methoxy-3-methylphenyl)butanamide |
InChI |
InChI=1S/C19H22N2O3/c1-14-12-15(8-11-18(14)24-2)4-3-5-19(23)21-20-13-16-6-9-17(22)10-7-16/h6-13,22H,3-5H2,1-2H3,(H,21,23)/b20-13+ |
InChI Key |
PFWCPBPYYMWNLV-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)CCCC(=O)N/N=C/C2=CC=C(C=C2)O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NN=CC2=CC=C(C=C2)O)OC |
Origin of Product |
United States |
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